Fmoc-met(O2)-OH
Overview
Description
Fmoc-Methionine Sulfoxide (Fmoc-met(O2)-OH) is a derivative of methionine, an essential amino acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is particularly significant in peptide synthesis due to its ability to protect the amino group during the synthesis process. The oxidation of methionine to methionine sulfoxide introduces an additional functional group, making it a valuable tool in studying oxidative stress and protein folding.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Methionine Sulfoxide typically involves the following steps:
Fmoc Protection: Methionine is first protected by reacting with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Oxidation: The protected methionine is then oxidized to methionine sulfoxide using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: In an industrial setting, the synthesis of Fmoc-Methionine Sulfoxide follows similar steps but on a larger scale. The process involves:
- Large-scale protection of methionine using fluorenylmethyloxycarbonyl chloride.
- Controlled oxidation to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: Methionine can be oxidized to methionine sulfoxide using oxidizing agents like hydrogen peroxide.
Reduction: Methionine sulfoxide can be reduced back to methionine using reducing agents such as dithiothreitol.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.
Deprotection Reagents: Piperidine in dimethylformamide.
Major Products:
Oxidation: Methionine sulfoxide.
Reduction: Methionine.
Deprotection: Free methionine sulfoxide.
Scientific Research Applications
Fmoc-Methionine Sulfoxide is widely used in various scientific research fields:
Chemistry: It is used in peptide synthesis to protect the amino group and study oxidative modifications.
Biology: It helps in understanding protein folding and the role of oxidative stress in biological systems.
Medicine: It is used in the development of therapeutic peptides and studying diseases related to oxidative stress.
Industry: It is employed in the synthesis of complex peptides for pharmaceuticals and research purposes.
Mechanism of Action
The mechanism of action of Fmoc-Methionine Sulfoxide involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of methionine, preventing unwanted reactions during peptide chain elongation. The oxidation to methionine sulfoxide introduces a sulfoxide group, which can participate in various biochemical reactions, including redox reactions and protein folding.
Comparison with Similar Compounds
Fmoc-Methionine (Fmoc-Met-OH): Similar to Fmoc-Methionine Sulfoxide but without the oxidation.
Fmoc-Cysteine (Fmoc-Cys-OH): Another sulfur-containing amino acid used in peptide synthesis.
Fmoc-Homocysteine (Fmoc-Hcy-OH): A homolog of methionine with an additional methylene group.
Uniqueness: Fmoc-Methionine Sulfoxide is unique due to the presence of the sulfoxide group, which provides additional functionality for studying oxidative stress and protein folding. This makes it particularly valuable in research focused on oxidative modifications and related diseases.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S/c1-28(25,26)11-10-18(19(22)23)21-20(24)27-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLKPACOHZKRFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163437-14-7 | |
Record name | (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylsulfonylbutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.